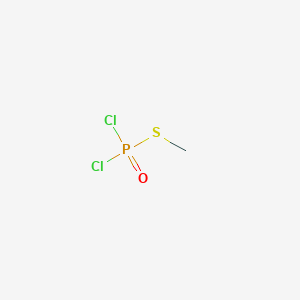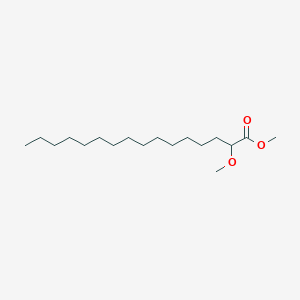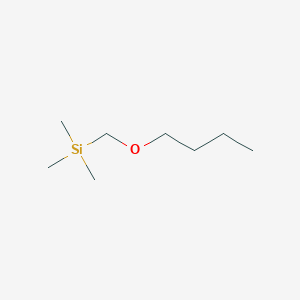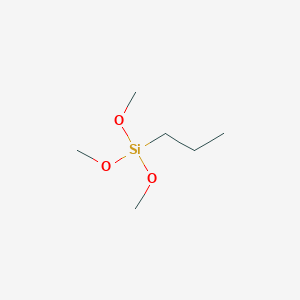
Methylthiophosphorylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthiophosphorylchloride is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and reacts vigorously with water. Methylthiophosphorylchloride is mainly used as a reagent in organic synthesis, but it also has various other applications in scientific research.
Scientific Research Applications
Methylthiophosphorylchloride is mainly used as a reagent in organic synthesis. It is widely used in the synthesis of organophosphorus compounds, which have various applications in agriculture, medicine, and industry. Methylthiophosphorylchloride is also used in the synthesis of pesticides, flame retardants, and plasticizers. In addition, it has been used in the synthesis of phosphorus-containing dendrimers, which have potential applications in drug delivery and gene therapy.
Mechanism Of Action
Methylthiophosphorylchloride reacts with various nucleophiles, such as alcohols, amines, and thiols, to form phosphorus-containing compounds. The reaction mechanism involves the formation of an intermediate species, which then reacts with the nucleophile to form the final product. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine or a metal salt.
Biochemical and Physiological Effects:
Methylthiophosphorylchloride is a highly reactive compound that can cause severe skin and eye irritation. It is also toxic if ingested or inhaled. In addition, it can react with biological molecules, such as proteins and DNA, leading to cellular damage. Therefore, it is important to handle Methylthiophosphorylchloride with care and follow proper safety procedures.
Advantages And Limitations For Lab Experiments
The main advantage of using Methylthiophosphorylchloride in lab experiments is its high reactivity and selectivity. It can react with various nucleophiles to form phosphorus-containing compounds, which can be used in various applications. However, its high reactivity also makes it difficult to handle and store. In addition, it is toxic and can cause severe skin and eye irritation if not handled properly.
Future Directions
There are several future directions for the use of Methylthiophosphorylchloride in scientific research. One direction is the synthesis of new phosphorus-containing compounds for various applications, such as drug delivery and gene therapy. Another direction is the development of new catalysts for the reaction of Methylthiophosphorylchloride with nucleophiles, which can improve the efficiency and selectivity of the reaction. Finally, the toxicity and environmental impact of Methylthiophosphorylchloride should be further studied to ensure safe handling and disposal of the compound.
Synthesis Methods
The synthesis of Methylthiophosphorylchloride involves the reaction of dimethylphosphite with sulfur chloride. The reaction takes place at room temperature and is completed within a few hours. The yield of Methylthiophosphorylchloride is high, and the purity can be improved by distillation or recrystallization.
properties
CAS RN |
18281-76-0 |
|---|---|
Product Name |
Methylthiophosphorylchloride |
Molecular Formula |
CH3Cl2OPS |
Molecular Weight |
164.98 g/mol |
IUPAC Name |
dichlorophosphorylsulfanylmethane |
InChI |
InChI=1S/CH3Cl2OPS/c1-6-5(2,3)4/h1H3 |
InChI Key |
XKEDDHKQRMGTDD-UHFFFAOYSA-N |
SMILES |
CSP(=O)(Cl)Cl |
Canonical SMILES |
CSP(=O)(Cl)Cl |
Other CAS RN |
18281-76-0 |
synonyms |
Methylthiophosphorylchloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















